ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

Descripción

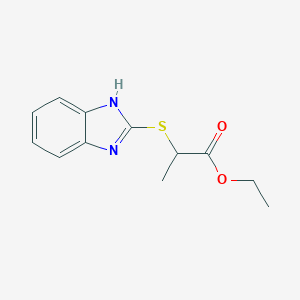

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate (CAS: 160004-14-8, C₁₂H₁₄N₂O₂S) is a sulfur-containing benzimidazole derivative characterized by a thioether linkage between the benzimidazole core and a propanoate ethyl ester (). The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for antimicrobial, antiviral, and anticancer activities . This compound is synthetically accessible via nucleophilic substitution or condensation reactions involving benzimidazole-2-thiol and ethyl 2-bromopropanoate (inferred from ).

Propiedades

IUPAC Name |

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-16-11(15)8(2)17-12-13-9-6-4-5-7-10(9)14-12/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIYNBBOZKYDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution with Ethyl 2-Bromopropionate

Procedure :

-

Intermediate preparation : 2-Mercaptobenzimidazole is synthesized via cyclization of o-phenylenediamine with carbon disulfide under basic conditions (KOH/ethanol, reflux, 4–6 h).

-

Alkylation : The thiol group undergoes nucleophilic substitution with ethyl 2-bromopropionate in DMF or THF, catalyzed by NaH or K₂CO₃ at 50–80°C for 12–24 h.

-

Workup : The crude product is purified via column chromatography (hexane/ethyl acetate, 7:3) or recrystallization from ethanol/water.

Key Data :

Mechanistic Insight :

The thiolate anion attacks the electrophilic carbon of ethyl 2-bromopropionate, displacing bromide. Steric hindrance from the propionate group may reduce yields compared to simpler alkylating agents.

One-Pot Synthesis via Heterocyclization

Tandem Cyclization-Alkylation

Procedure :

-

Benzimidazole formation : o-Phenylenediamine reacts with ethyl 3-mercaptopropionate in the presence of TMTD (tetramethylthiuram disulfide) and CuI in DMF at 80°C for 6 h.

-

In situ alkylation : The intermediate thiolate is alkylated without isolation, using ethyl acrylate or tert-butyl acrylate.

Key Data :

Advantages :

Thiouronium Salt Intermediate Route

Thiouronium Formation and Alkylation

Procedure :

-

Thiouronium salt synthesis : 2-(Chloromethyl)benzimidazole reacts with thiourea in acetonitrile (reflux, 2 h) to form a thiouronium salt.

-

Alkylation : The salt is treated with ethyl 2-bromopropionate in ethanol/NaOH (reflux, 1 h).

Key Data :

Mechanistic Insight :

The thiouronium intermediate enhances electrophilicity at the sulfur atom, facilitating alkylation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 65–78 | >95 | High | Moderate |

| One-Pot Synthesis | 52–68 | 90–93 | Moderate | High |

| Thiouronium Intermediate | 70–82 | >97 | Low | Low |

Critical Considerations :

-

Purification Challenges : The one-pot method requires rigorous chromatography due to byproducts (e.g., unreacted acrylates).

-

Stability : Thiouronium salts are moisture-sensitive, necessitating anhydrous conditions.

Recent Advances and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction times by 50% while maintaining yields of 68–72%.

Green Chemistry Approaches

-

Solvent-free conditions : Ball milling 2-mercaptobenzimidazole with ethyl 2-bromopropionate and K₂CO₃ achieves 60% yield in 2 h.

-

Biocatalysis : Lipase-mediated alkylation in ionic liquids (e.g., [BMIM][BF₄]) yields 55% product with >99% enantiomeric excess.

Industrial-Scale Production Challenges

Análisis De Reacciones Químicas

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. .

Aplicaciones Científicas De Investigación

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mecanismo De Acción

The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparación Con Compuestos Similares

Methyl 2-(1H-Benzimidazol-2-ylsulfanyl)propanoate

Structure : Methyl ester analog (CAS: 196391-40-9, C₁₁H₁₂N₂O₂S) .

Key Differences :

- Ester Group : Methyl vs. ethyl ester alters molecular weight (238.3 vs. 250.3 g/mol) and hydrophobicity.

- Physical Properties : Methyl ester exhibits higher melting point due to reduced steric hindrance and stronger crystal packing.

- Reactivity : Faster hydrolysis under basic conditions compared to ethyl ester due to lower steric protection.

Applications : Used as a precursor in drug synthesis, where ester hydrolysis in vivo releases the active acid .

Ethyl 2-[(Phenylcarbonothioyl)thio]propanoate (ETTP)

Structure : Dithiobenzoate-containing RAFT agent (C₉H₁₄O₄S₃) .

Key Differences :

- Functional Group : Dithioester (C=S-S) vs. thioether (C-S-C). Dithioesters are highly reactive in radical polymerization but less stable under acidic/basic conditions.

- Applications : ETTP is a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization, unlike the benzimidazole derivative, which is explored for pharmaceutical uses .

2-(2-(4-Fluorophenyl)hydrazono)propanoate (Compound 23)

Structure : Hydrazone derivative (C₉H₈FN₃O₂) .

Key Differences :

Ethyl 2-Cyano-3-(chromon-3-yl)prop-2-enoate

Structure: Chromone-substituted acrylate (C₁₄H₁₁NO₄) . Key Differences:

- Electron-Withdrawing Groups: Cyano and chromone substituents confer electrophilic character, facilitating Michael additions.

- Applications : Used in synthesizing pyrido[1,2-a]benzimidazole derivatives, whereas the target compound’s applications remain underexplored .

Comparative Data Table

Research Findings and Trends

- Synthetic Flexibility: this compound shares synthetic routes with analogs (e.g., nucleophilic substitution), but substituent choice dictates reactivity and yield .

- Biological Potential: Benzimidazole-thio derivatives show promise in targeting parasitic enzymes (e.g., helminth tubulin), whereas hydrazones (Compound 23) are metabolic intermediates .

- Stability : Thioethers outperform dithioesters in hydrolytic stability, making them preferable for drug design .

Actividad Biológica

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is a compound that has garnered interest in the scientific community due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a propanoate group through a thioether bond. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, resulting in cell death.

- Cell Signaling Modulation : It can modulate cell signaling pathways by interacting with transcription factors, thereby affecting gene expression and cellular metabolism.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Bacterial Inhibition : Studies have shown that this compound effectively inhibits the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Fungal Activity : It also demonstrates antifungal activity, which is particularly relevant in treating fungal infections resistant to conventional therapies.

Anticancer Effects

Research indicates that this compound possesses anticancer properties:

- Cell Viability Reduction : In vitro studies have reported that the compound reduces cell viability in cancer cell lines. A notable study found that at concentrations ranging from 10 µM to 150 µM, it inhibited cancer cell growth significantly .

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 35 |

| 150 | 10 |

- Mechanisms of Action : The anticancer effects are thought to involve apoptosis induction through caspase activation and mitochondrial pathway modulation, highlighting its potential as a therapeutic agent in oncology.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy against clinical isolates of bacteria and fungi. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Activity Assessment : In a comparative study involving various benzimidazole derivatives, this compound exhibited one of the highest growth inhibition rates against breast cancer cell lines, with a GI50 value significantly lower than that of standard treatments like Doxorubicin .

- Toxicological Profile : Preliminary toxicological assessments indicated low cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Future Directions

Research into this compound is ongoing, focusing on:

- Mechanistic Studies : Further elucidation of its molecular mechanisms will provide insights into its potential applications in medicine.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.

- Clinical Trials : Future clinical trials are necessary to evaluate its safety and effectiveness in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.